molecular formula C10H10N2O2S B2834128 3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine CAS No. 1286711-27-0

3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine

Cat. No.: B2834128
CAS No.: 1286711-27-0
M. Wt: 222.26
InChI Key: MOFRKWUMWAZHFK-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine is a fused heterocyclic compound characterized by a benzothiazole core integrated with a 1,4-dioxane ring. The imine group at position 2 and the methyl substituent at position 3 contribute to its unique electronic and steric properties. Its synthesis likely involves cyclocondensation reactions, as seen in related benzodioxine-thiazole derivatives .

Properties

IUPAC Name

3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-12-6-4-7-8(14-3-2-13-7)5-9(6)15-10(12)11/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRKWUMWAZHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine typically involves multiple steps. One common approach starts with the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine, followed by dibromination and oxidation of the methyl group to form the desired compound . The reaction conditions often include the use of solvents like 1,4-dioxane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-imine exerts its effects involves interactions with various molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds, which are known for their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Frameworks

The target compound shares structural motifs with several heterocycles, including thiadiazoles, benzoxadiazoles, and indole-thiazole hybrids. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
Target Compound Benzothiazole + 1,4-dioxane 234.26* Imine, methyl, sulfur Cyclocondensation with thiosemicarbazide
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Tetrahydrobenzothiazole 180.27* Amine, methyl, sulfur Hydrazine-carbothioamide intermediates
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxine + pyridine 391.46 Amine, methoxy, dimethylamino Multi-step aryl coupling
6,7-Dihydro-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole-1-oxide Benzoxadiazole + 1,4-dioxane 194.14 Oxide, oxadiazole, oxygen Oxidation of fused heterocycles

*Calculated based on molecular formulas.

Biological Activity

3-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory and cytotoxic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S^{2}, with a molecular weight of approximately 397.5 g/mol. The compound features a benzothiazole moiety and a piperidine ring, which are critical for its biological properties.

Property Value
Molecular FormulaC₁₆H₁₉N₃O₅S₂
Molecular Weight397.5 g/mol
CAS Number892857-12-4

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pyroptosis—an inflammatory form of programmed cell death—by reducing the release of interleukin-1 beta (IL-1β) in vitro. This suggests its potential utility in treating inflammatory diseases such as arthritis and colitis.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. For instance, studies have reported that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Release : It regulates the expression and release of pro-inflammatory cytokines such as IL-1β and TNF-α.
  • Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes apoptotic cell death in tumor cells.

Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of this compound significantly reduced symptoms associated with induced arthritis. The results showed a marked decrease in joint swelling and pain scores compared to control groups receiving no treatment or standard anti-inflammatory drugs .

Study 2: Cytotoxicity Against Cancer Cells

In another study focused on breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the low micromolar range. Flow cytometry analysis revealed that treatment led to an increase in early apoptotic cells after 24 hours of exposure. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

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